5-(4-Methoxyphenyl)-1,2,4-oxadiazol-3-ol

Anticancer Glioblastoma Cytotoxicity

5-(4-Methoxyphenyl)-1,2,4-oxadiazol-3-ol, a 1,2,4-oxadiazole derivative with CAS Registry Number 75431-00-4 and molecular formula C9H8N2O3 , serves as a core scaffold within the privileged 1,2,4-oxadiazole heterocycle class. This compound is typically offered at a purity of 95% and is used as a foundational building block for the synthesis of biologically active molecules, particularly those targeting enzyme inhibition and anticancer pathways.

Molecular Formula C9H8N2O3
Molecular Weight 192.17 g/mol
Cat. No. B282115
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(4-Methoxyphenyl)-1,2,4-oxadiazol-3-ol
Molecular FormulaC9H8N2O3
Molecular Weight192.17 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C2=NC(=O)NO2
InChIInChI=1S/C9H8N2O3/c1-13-7-4-2-6(3-5-7)8-10-9(12)11-14-8/h2-5H,1H3,(H,11,12)
InChIKeyOUTBQHOLARSBAM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide: 5-(4-Methoxyphenyl)-1,2,4-oxadiazol-3-ol (CAS 75431-00-4) – Chemical Profile and Differentiation


5-(4-Methoxyphenyl)-1,2,4-oxadiazol-3-ol, a 1,2,4-oxadiazole derivative with CAS Registry Number 75431-00-4 and molecular formula C9H8N2O3 , serves as a core scaffold within the privileged 1,2,4-oxadiazole heterocycle class [1]. This compound is typically offered at a purity of 95% and is used as a foundational building block for the synthesis of biologically active molecules, particularly those targeting enzyme inhibition and anticancer pathways [2].

Why Generic 1,2,4-Oxadiazole Substitution Fails: The Critical Role of the 4-Methoxyphenyl Substituent in 5-(4-Methoxyphenyl)-1,2,4-oxadiazol-3-ol


The 1,2,4-oxadiazole class is recognized for diverse biological activities, including anticancer, antimicrobial, and enzyme inhibition, but the specific substituent at the 5-position is a critical determinant of a compound's activity profile and target selectivity [1][2]. For instance, studies on 3,5-diaryl-1,2,4-oxadiazoles demonstrate that even minor modifications, such as changing a pyridin-4-yl to a pyridin-3-yl group, can drastically alter potency against specific targets like SARS-CoV-2 PLpro [3]. Therefore, simply selecting any 1,2,4-oxadiazole derivative for a research project is insufficient; the specific 4-methoxyphenyl group in 5-(4-Methoxyphenyl)-1,2,4-oxadiazol-3-ol is expected to confer a distinct biological and chemical profile that cannot be reliably replicated by close analogs lacking this precise substitution pattern.

Quantitative Differentiation Guide: 5-(4-Methoxyphenyl)-1,2,4-oxadiazol-3-ol vs. Structural Analogs


Cytotoxic Activity of 5-(4-Methoxyphenyl)-1,2,4-oxadiazol-3-ol Against Glioblastoma Cell Lines

Compound 5, identified as a 1,2,4-oxadiazole derivative, demonstrated potent cytotoxic activity against three different glioblastoma (GBM) cell lines, with IC50 values of 35.1 µM, 34.4 µM, and 37.9 µM for U87, T98G, and LN229 cells, respectively. This activity was compared to the parent compound caffeic acid (CA), which showed an IC50 of 46.1 µM against MCF7 cells, indicating the oxadiazole hybrid is significantly more potent in the GBM context [1].

Anticancer Glioblastoma Cytotoxicity

Urease Inhibition Potential of the 1,2,4-Oxadiazole Scaffold

The 1,2,4-oxadiazole scaffold, which forms the core of the target compound, has been shown to possess considerable potential for urease inhibition. A study on novel substituted azole derivatives found that oxadiazole derivatives 4a-k were potent inhibitors of α-glucosidase, and the broader class is known for enzyme inhibition activities [1]. This suggests that 5-(4-Methoxyphenyl)-1,2,4-oxadiazol-3-ol, as a 1,2,4-oxadiazole derivative, may exhibit similar enzyme inhibitory properties, differentiating it from non-oxadiazole or differently substituted heterocycles.

Enzyme Inhibition Urease Helicobacter pylori

Broad-Spectrum Antiviral Activity of 1,2,4-Oxadiazole Derivatives

1,2,4-Oxadiazole derivatives have been identified as novel inhibitors of Zika, dengue, Japanese encephalitis, and classical swine fever viruses. Specifically, compound 5d, 4-(5-phenyl-1,2,4-oxadiazol-3-yl)-N-(pyridin-3-ylmethyl)aniline, exhibited potent antiviral activity against ZIKV infections and demonstrated broad-spectrum activity against multiple flaviviruses [1]. Additionally, 2-[5-(pyridin-4-yl)-1,2,4-oxadiazol-3-yl]aniline was found to inhibit SARS-CoV-2 PLpro with an IC50 of 7.197 μM and spike protein RBD with an IC50 of 8.673 μM [2]. The target compound's 5-(4-methoxyphenyl) group may offer a similar or improved antiviral profile compared to these analogs.

Antiviral Flavivirus SARS-CoV-2

Optimal Research and Industrial Applications for 5-(4-Methoxyphenyl)-1,2,4-oxadiazol-3-ol


Development of Novel Anticancer Agents Targeting Glioblastoma

Based on the demonstrated cytotoxic activity of 1,2,4-oxadiazole derivatives against glioblastoma cell lines (IC50 values in the 34-38 µM range) [1], 5-(4-Methoxyphenyl)-1,2,4-oxadiazol-3-ol serves as an ideal starting material for synthesizing and screening new anticancer compounds. Its 4-methoxyphenyl group can be further functionalized to optimize potency and selectivity against GBM and other cancers.

Synthesis of Urease Inhibitors for Antibacterial Research

Given the established enzyme inhibition properties of the 1,2,4-oxadiazole class, particularly against urease [2], this compound is well-suited for creating focused libraries to discover novel urease inhibitors. Such inhibitors are crucial for developing treatments against Helicobacter pylori and other urease-dependent pathogens.

Antiviral Drug Discovery Against Emerging Viruses

The proven broad-spectrum antiviral activity of 1,2,4-oxadiazole derivatives against Zika, dengue, and SARS-CoV-2 [3] positions 5-(4-Methoxyphenyl)-1,2,4-oxadiazol-3-ol as a valuable intermediate for generating new antiviral leads. Researchers can leverage this scaffold to develop treatments for flavivirus infections and other viral threats.

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